Molecular Weight & Heavy Atom Count vs. Key Analogs
3‑tert‑Butyl‑4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine (free base) has a molecular weight of 229.32 Da (C14H19N3). The closest des‑methyl analog, 3‑tert‑butyl‑1‑phenyl‑1H‑pyrazol‑5‑amine, weighs 215.29 Da (C13H17N3), while the des‑tert‑butyl analog, 4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine, weighs only 173.21 Da (C10H11N3) . The 14–56 Da differences correspond to substantial changes in lipophilicity (estimated ΔlogP ≈ 0.5–1.5 units) and polar surface area, which are known to influence passive permeability and protein binding in lead‑optimization campaigns.
| Evidence Dimension | Molecular weight (Da) & heavy atom count |
|---|---|
| Target Compound Data | 229.32 Da (17 heavy atoms; C14H19N3) |
| Comparator Or Baseline | 3‑tert‑butyl‑1‑phenyl‑1H‑pyrazol‑5‑amine: 215.29 Da (16 heavy atoms; C13H17N3). 4‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine: 173.21 Da (13 heavy atoms; C10H11N3). |
| Quantified Difference | ΔMW = +14 Da (vs. des‑methyl); +56 Da (vs. des‑tert‑butyl) |
| Conditions | Free‑base molecular formula and MW obtained from vendor certificates of analysis and ChemSrc database. |
Why This Matters
A >14 Da MW shift and altered heavy‑atom count change predicted ADME properties; procurement of the exact compound ensures SAR studies are not confounded by unintended pharmacokinetic differences.
